![molecular formula C20H30N2O7S B1419717 (2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate CAS No. 205242-62-2](/img/structure/B1419717.png)
(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NAS181 es un antagonista potente y selectivo del subtipo de receptor de serotonina 5-hidroxitriptamina 1B (5-HT1B). Tiene una alta afinidad por el receptor 5-HT1B de rata con una constante de disociación (Ki) de 47 nanomolares . Este compuesto es conocido por su capacidad para mejorar la acumulación de 5-hidroxitriptófano en regiones del cerebro de rata .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de NAS181 implica múltiples pasos, comenzando con precursores disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .
Métodos de producción industrial
La producción industrial de NAS181 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica típicamente mediante técnicas cromatográficas y se caracteriza utilizando métodos espectroscópicos .
Análisis De Reacciones Químicas
Tipos de reacciones
NAS181 experimenta varias reacciones químicas, que incluyen:
Oxidación: NAS181 puede oxidarse para formar los sulfoxidos y sulfonas correspondientes.
Reducción: El compuesto se puede reducir para formar aminas secundarias.
Sustitución: NAS181 puede experimentar reacciones de sustitución nucleofílica, particularmente en la porción de morfolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro sódico.
Sustitución: Los nucleófilos como aminas y tioles se utilizan comúnmente en reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, aminas secundarias y derivados sustituidos de NAS181 .
Aplicaciones Científicas De Investigación
NAS181 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto herramienta para estudiar el subtipo de receptor de serotonina 5-HT1B.
Biología: Ayuda a comprender el papel de la serotonina en varios procesos biológicos.
Medicina: Investigado por sus posibles efectos terapéuticos en trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al sistema de serotonina
Mecanismo De Acción
NAS181 ejerce sus efectos uniéndose selectivamente al receptor 5-HT1B, inhibiendo su actividad. Esto conduce a un aumento en la rotación y la concentración sináptica de serotonina al inhibir los autorreceptores 5-HT1B terminales . Los objetivos moleculares involucrados incluyen el receptor 5-HT1B y las vías de señalización asociadas .
Comparación Con Compuestos Similares
Compuestos similares
GR127935: Otro antagonista selectivo del receptor 5-HT1B.
SB224289: Un antagonista selectivo del receptor 5-HT1B con una estructura química diferente.
Singularidad de NAS181
NAS181 es único debido a su alta selectividad y potencia para el receptor 5-HT1B. Muestra una selectividad 13 veces mayor para el receptor 5-HT1B de rata que para el receptor 5-HT1B bovino, lo que lo convierte en una herramienta valiosa para estudiar las diferencias específicas de especie en la función del receptor de serotonina .
Propiedades
Número CAS |
205242-62-2 |
|---|---|
Fórmula molecular |
C20H30N2O7S |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
methanesulfonic acid;(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine |
InChI |
InChI=1S/C19H26N2O4.CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;1H3,(H,2,3,4)/t17-;/m1./s1 |
Clave InChI |
JDFGAOJLDPTWBF-UNTBIKODSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
SMILES isomérico |
CS(=O)(=O)O.C1CO[C@H](CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
SMILES canónico |
CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
Sinónimos |
2-(((3-(morpholinylmethyl)-2H-chromen-8-yl)oxy)methyl)morpholine MCOMM methanesulfonate NAS-181 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


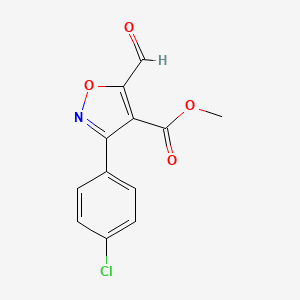
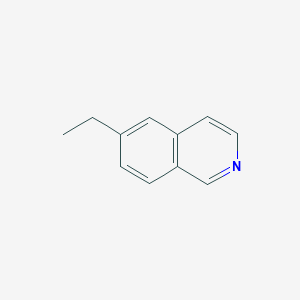
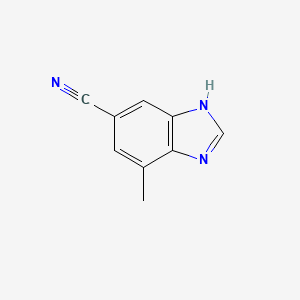
![(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1419640.png)

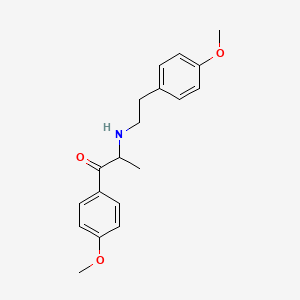

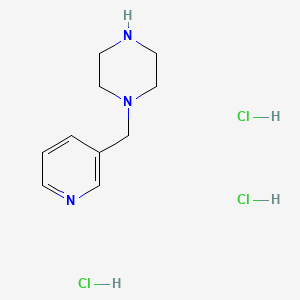
![6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1419646.png)
![N-[2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propanamide](/img/structure/B1419649.png)
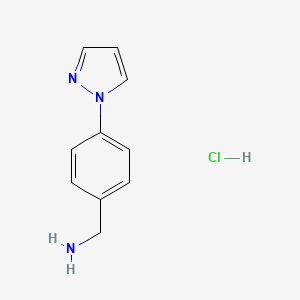


![11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid](/img/structure/B1419654.png)
